
1-Bromo-2,4,4-trimethyl pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Bromo-2,4,4-trimethyl pentane” is an organic compound with the molecular formula C8H17Br . It is also known by its synonyms such as “1-bromo-2,4,4-trimethylpentane” and "30295-24-0" .
Molecular Structure Analysis
The molecular weight of “1-Bromo-2,4,4-trimethyl pentane” is 193.12 g/mol . The InChI representation of the molecule is InChI=1S/C8H17Br/c1-7(6-9)5-8(2,3)4/h7H,5-6H2,1-4H3 . The Canonical SMILES representation is CC(CC(C)(C)C)CBr .
Physical And Chemical Properties Analysis
“1-Bromo-2,4,4-trimethyl pentane” has a molecular weight of 193.12 g/mol . It has a complexity of 71.1 and a XLogP3-AA of 3.9 . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It has 3 rotatable bonds . The exact mass and the monoisotopic mass of the molecule are 192.05136 g/mol . The topological polar surface area is 0 Ų . The molecule has 9 heavy atoms .
Applications De Recherche Scientifique
Vibrational Spectroscopy and Structural Analysis
- Raman Spectra Analysis : A study by Matsuura, Fukuhara, Takashima, and Sakakibara (1990) explored the Raman spectra of 2-bromo-2,4,4-trimethylpentane, providing insights into its vibrational modes, particularly in relation to Triton X surfactants. They found that molecules of this compound exhibit gauche and trans forms in different states (Matsuura et al., 1990).
- Vibrational Analysis of Alkyl Bromides : Crowder and Jalilian (1978) conducted a vibrational analysis of branched-chain bromides, including 1-bromo-2-methylalkanes. Their study provided detailed vibrational assignments and insights into rotational isomers (Crowder & Jalilian, 1978).
Synthesis and Chemical Properties
- Synthesis of Aminomethyloxy Derivatives : Dzhafarov et al. (2010) synthesized new aminomethyloxy derivatives from 1-(propylsulfanyl)pentane, which was created using 1-bromopentan-2-ol. These compounds were tested as antimicrobial additives, highlighting potential applications in medicine and industry (Dzhafarov et al., 2010).
Chemical Reactions and Kinetics
- Hydrogenation and Deactivation Kinetics : A study by Lylykangas, Rautanen, and Krause (2004) investigated the hydrogenation of isooctenes, including 2,4,4-trimethyl-1-pentene, providing valuable insights into reaction kinetics and catalyst deactivation in industrial processes (Lylykangas et al., 2004).
Applications in Organic Chemistry
- Electrochemical Reduction Studies : The electrochemical reduction of dihalopentanes, including derivatives of 1-bromo-2,4,4-trimethyl pentane, was studied by Pritts and Peters (1994). This research provides insights into potential synthetic pathways and chemical transformations (Pritts & Peters, 1994).
Propriétés
IUPAC Name |
1-bromo-2,4,4-trimethylpentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-7(6-9)5-8(2,3)4/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRARZZEXIZUIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,4,4-trimethyl pentane | |
CAS RN |
30295-24-0 |
Source


|
| Record name | 1-bromo-2,4,4-trimethylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-{[4-(tert-butyl)benzyl]oxy}-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2378238.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide](/img/structure/B2378239.png)
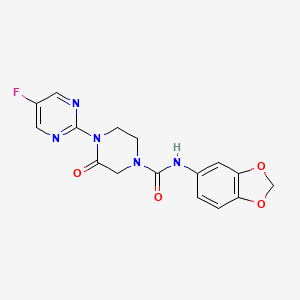
![N-(4-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2378242.png)
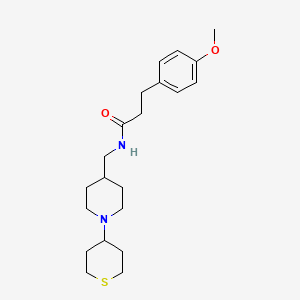
![(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B2378244.png)
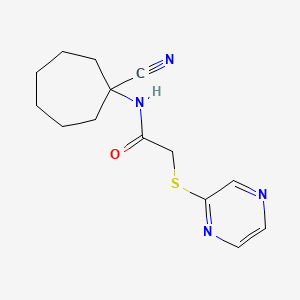
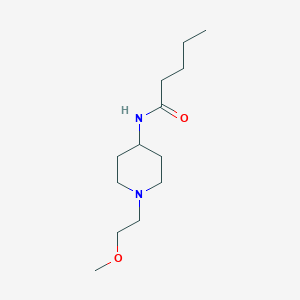
![3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2378248.png)
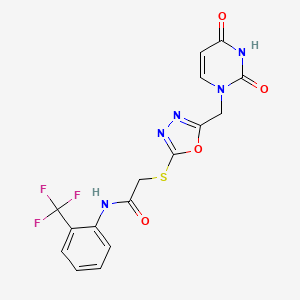
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2378251.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2378255.png)
